molecular formula C9H12N2O B033495 Fenuron CAS No. 101-42-8

Fenuron

Cat. No. B033495
CAS RN: 101-42-8
M. Wt: 164.2 g/mol
InChI Key: XXOYNJXVWVNOOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fenuron synthesis research has led to the development of highly selective imprinted polymers. These polymers, synthesized through precipitation polymerization using methacrylic acid (MAA) as a monomer and fenuron as a template, demonstrate high affinity and selectivity for fenuron, enabling its recognition and retention from a mixture of phenylurea herbicides (Tamayo, Casillas, & Martín‐Esteban, 2003).

Molecular Structure Analysis

The characterization of materials designed for fenuron detection or degradation often involves detailed molecular structure analysis. For instance, the development of bifunctional electrodes for fenuron degradation incorporates an anodic side covered with a tetragonal β-PbO2 film and a photocatalytic side consisting of an anatase phase of TiO2, which significantly enhances fenuron degradation efficiency (Barbari et al., 2018).

Chemical Reactions and Properties

Hydrothermal oxidation studies have shown that at temperatures ranging from 200 to 540°C and pressures of 25 MPa, fenuron undergoes degradation into water, carbon dioxide, and nitrogen gas, indicating the process's potential for environmental decontamination (Aymonier et al., 2000).

Physical Properties Analysis

Investigations into fenuron's physical interactions, particularly its adsorption behavior on carbon nanotubes (CNTs), reveal a high efficiency of fenuron removal from water. This is attributed to the physical adsorption mechanisms facilitated by the surface characteristics of the CNTs, providing insight into fenuron's physical properties and interaction with adsorbent materials (Ali et al., 2019).

Chemical Properties Analysis

The adsorption behavior of fenuron on different smectites and its variations with the clay's charge and the nature of exchangeable cations offer insights into its chemical properties. The study found that fenuron adsorption increases with decreasing layer charge of the clay and the hydration power of the cation, indicating the role of hydrophobic and polar interactions in fenuron's adsorption processes (Aguer et al., 2000).

Scientific Research Applications

Application Summary

Fenuron, a phenylurea herbicide, is often found in wastewater due to its widespread use in agriculture. Its presence in wastewater is a concern due to its persistence, carcinogenic properties, and toxicity .

Methods of Application

A method was developed for the determination of Fenuron in wastewater samples using gas chromatography-mass spectrometry (GC-MS). This involved a simultaneous derivatization and spray-based fine droplet formation-liquid phase microextraction (SFDF-LPME) method .

Results or Outcomes

Under optimal conditions, the limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.15 and 0.49 mg/kg, respectively. The linear range was calculated as 0.51–24.50 mg/kg. Recovery studies showed results varying between 85.9 and 120.9% .

2. Fenuron in Environmental Water Monitoring

Application Summary

Due to Fenuron’s persistence and solubility in water, it’s presence in water bodies is a concern for aquatic species. Thus, monitoring Fenuron in environmental water samples is crucial .

Methods of Application

An electrochemically reduced graphene oxide (rGO) sensor was developed for monitoring Fenuron in environmental water samples. The rGO modified electrode was produced by cyclic voltammetry in a graphene oxide (GO) dispersion .

Results or Outcomes

The electrochemical determination of Fenuron showed the best performance in a 0.1 mol L−1 NaCl solution (pH=2.5). Two linear ranges (0.4–12.0 µmol L−1 and 20.0 to 50.0 µmol L−1) with high sensitivities of 6.83 and 1.90 µA µmol−1 L, respectively, and a low LOD of 0.34 µmol L−1 were obtained .

3. Fenuron Degradation in Radiolytic Reactions

Application Summary

Radiolytic reactions of Fenuron were studied in dilute aqueous solutions using pulse radiolysis for detection of the intermediates, gamma radiolysis with UV–Vis and HPLC-MS techniques for analysis of the final products .

Methods of Application

During radiolysis of aerated solutions, hydroxyl radical (•OH), eaq−, H• and O2•−/HO2• reactive intermediates are produced, the degradation of solute takes place practically entirely through •OH reactions .

Results or Outcomes

•OH mainly reacts with the aromatic ring, forming cyclohexadienyl radical as an intermediate. This radical reacts with dissolved O2 forming peroxy radical. The one-electron oxidant •OH on average induces more than two-electron oxidations .

Safety And Hazards

Fenuron is moderately toxic. If hydrolyzed to aniline, it can cause methemoglobinemia . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

1,1-dimethyl-3-phenylurea
Source PubChem
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InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYNJXVWVNOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037551
Record name Fenuron
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Molecular Weight

164.20 g/mol
Source PubChem
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Physical Description

Dry Powder; Water or Solvent Wet Solid, White or colorless solid; [HSDB] Off-white powder; [MSDSonline]
Record name Urea, N,N-dimethyl-N'-phenyl-
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Solubility

>24.6 [ug/mL] (The mean of the results at pH 7.4), Sol in water 4.8 g/l at room temperature. Moderately sol in acetone and aromatic solvents. sparingly soluble in petroleum oils. /Fenuron trichloroacetate/, 3850 ppm @ 25 °C, Sparingly sol in water (0.29% at 24 °C), Solubility (25 °C): 3.85 g/l water; sparingly soluble in hydrocarbons., In ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °C), In water 3.85 g/l at 25 °C
Record name SID26727649
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name FENURON
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Density

1.08 at 20 °C/20 °C
Record name FENURON
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Vapor Pressure

0.0000375 [mmHg], 1.6x10-4 mm Hg at 60 °C
Record name Fenuron
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Mechanism of Action

Inhibits photosynthesis.
Record name FENURON
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Product Name

Fenuron

Color/Form

White, crystalline solid, Colorless crystalline solid, Colorless crystals

CAS RN

101-42-8
Record name Fenuron
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Record name Fenuron [ANSI:BSI:ISO]
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Record name Urea, N,N-dimethyl-N'-phenyl-
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Melting Point

133-134 °C, Melting point: 65-68 °C /Fenuron trichloroacetate/
Record name FENURON
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Synthesis routes and methods I

Procedure details

A 1/2-liter autoclave was charged with nitrobenzene (30.0 g.), dimethylammonium sulphide (40 g.) benzene (60 g.) and carbon monoxide to a pressure of 50 atmospheres. The temperature of the autoclave was raised to 110° C and its contents were maintained at this temperature with stirring for 21/2 hours. The pressure was renewed to 50 atmospheres at intervals as required by passing in more carbon monoxide. The contents of the autoclave were then allowed to cool below 70° C before being removed and distilled to separate the volatiles, which included unreacted nitrobenzene. The residue, weighing 16 g., was recrystallised from a mixture of benzene and 60-80 petroleum ether to give 1,1-dimethyl-3-phenylurea (12.3 g.).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylammonium sulphide
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Phenylurea or 1,3-diphenylurea; 83(22):180415j.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
180415j
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 2.33 g (0.025 mol) of aniline were added with stirring into 28 ml of 1,2,4-trichlorobenzene. The reaction mixture was slowly heated to 205° C., dimethylamine being passed in from 60° C. After 5.5 hours, 11.8 g (0.27 mol) of dimethylamine had been passed in and the reaction was complete. The reaction mixture was cooled to room temperature, whereupon a precipitate deposited. The precipitate was filtered off, washed with 1,2,4-trichlorobenzene, dried and then boiled in water. The aqueous mixture was cooled, and the precipitate was filtered off with suction and dried. 3.3 g of N-phenyl-N',N'-dimethylurea, i.e. 81% of theory, having a melting point of 130° to 133° C. were obtained in this way.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
11.8 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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